molecular formula C14H15N5O B2443495 N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 880799-51-9

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2443495
CAS No.: 880799-51-9
M. Wt: 269.308
InChI Key: YONOEKMPMQUGJT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a sophisticated small molecule built on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry due to its versatility and similarity to purine bases . This compound is primarily investigated for its potential as a potent inhibitor of Phosphodiesterase 2 (PDE2), a key enzyme in the regulation of cyclic nucleotide signaling pathways in the central nervous system . Research into PDE2 inhibitors is focused on developing novel therapeutic strategies for a range of neurological and psychiatric conditions. By selectively inhibiting PDE2, this compound augments downstream signaling of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), second messengers critical for neuroplasticity, neuronal communication, and memory formation . Preclinical research suggests such inhibitors could have potential application in mitigating cognitive deficits associated with neurodegenerative disorders, age-related cognitive decline, and certain neuropsychiatric diseases . The molecular design of this compound leverages the TP core, which is known to act as a privileged structure in drug discovery. The scaffold is isoelectronic with purines, allowing it to effectively interact with a variety of enzymatic active sites, including those of kinases and other nucleotide-binding proteins . The specific substitution pattern of the 5,7-dimethyl groups and the N-(4-methoxyphenyl)amine moiety is engineered to optimize binding affinity and selectivity for the PDE2 enzyme, thereby modulating its catalytic activity. Investigations into related TP derivatives have demonstrated their utility beyond neurology, showing promise in areas such as infectious disease, with some compounds exhibiting potent anti-tubercular activity, and oncology, through mechanisms like kinase inhibition or metal chelation . This highlights the broad research potential of this chemical class. As a research tool, this compound provides a valuable asset for scientists probing the complexities of cyclic nucleotide signaling, validating PDE2 as a therapeutic target, and advancing the development of new treatments for cognitive and central nervous system disorders.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-8-10(2)19-14(15-9)17-13(18-19)16-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONOEKMPMQUGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring. This step often involves the use of formamide or its derivatives in the presence of catalysts such as phosphorus oxychloride (POCl3).

    Introduction of Functional Groups: The methoxyphenyl and dimethyl groups are introduced through substitution reactions. For instance, the methoxy group can be introduced via nucleophilic aromatic substitution using methoxybenzene and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to nucleotides and other biologically relevant molecules makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions allows for the creation of products with desired properties for specific applications.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, allows for unique interactions with biological targets, differentiating it from other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 880799-51-9) is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities.

Structural Overview

The compound features a triazole ring fused with a pyrimidine ring and includes a methoxyphenyl group. This structural arrangement is significant for its biological interactions.

Property Details
IUPAC NameN-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Molecular FormulaC14H15N5O
Molecular Weight253.30 g/mol

Target and Mode of Action

Similar compounds have shown promising anti-HIV and antibacterial activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for pathogen survival or proliferation. For instance, the compound may interact with DNA gyrase or tubulin polymerization pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Compound 3d was reported to be 4–30 times more potent as an antiproliferative agent than its counterparts, effectively blocking cells in the G2/M phase and inducing apoptosis through mitochondrial pathways .
  • In vivo studies demonstrated that this compound reduced tumor mass in HeLa cell xenografts without toxicity to the host organism.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating potential as an antimicrobial agent.

Study on Antiproliferative Effects

A study focused on a series of triazolopyrimidine derivatives showed that certain modifications could enhance their antiproliferative activity. For instance:

  • IC50 values were determined for various derivatives against different cancer cell lines:
    • HeLa cells: IC50 = 60 nM for one derivative.
    • A549 cells: IC50 = 180 nM for another derivative.

This highlights the structure-activity relationship (SAR) where specific substitutions on the triazolopyrimidine scaffold significantly influence biological activity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound Activity IC50 (nM)
CA-4Antiproliferative4–5
This compoundAntiproliferative60

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of 1-(4,6-dimethylpyrimidin-2-yl)thiosemicarbazide derivatives in the presence of Ni(NO₃)₂, followed by a Dimroth rearrangement. Key parameters include:

  • Catalyst : Ni²⁺ ions enable cyclization under mild conditions (ethanol, 60–80°C), avoiding harsh reagents like methyl iodide .
  • Solvent : Ethanol is preferred for solubility and stability of intermediates .
  • Yield optimization : Reaction monitoring via TLC (e.g., EtOAC/light petroleum systems) ensures intermediate purity before cyclization .
    • Data : Reported yields for analogous compounds (e.g., N-(4-chlorophenyl) derivatives) reach ~60–70% under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm planar geometry and intermolecular interactions?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves planar geometry, with mean deviations <0.010 Å from the triazolopyrimidine plane. Hydrogen bonding (N–H⋯N) and π-stacking interactions between aromatic systems are critical for dimer formation .
  • Refinement tools : SHELX programs (SHELXL-2014) refine structures, with R-factors <0.04 for high-confidence models .
    • Key metrics :
  • Unit cell parameters (e.g., monoclinic P2₁/n, a = 7.0640 Å, β = 113.243°) .
  • Dihedral angles between aromatic planes (e.g., 6.23° for triazolopyrimidine vs. aryl group) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (common solvent for biological assays) or ethanol. Analogous compounds (e.g., 5,7-dimethoxy derivatives) show moderate solubility (1.4E-03 mol/L) .
  • Stability : Monitor via HPLC under physiological conditions (pH 7.4, 37°C) for degradation products.

Advanced Research Questions

Q. How do crystallization conditions affect polymorph formation and intermolecular interactions?

  • Methodology :

  • Solvent selection : Ethanol or methanol recrystallization yields plate-like crystals (0.4 × 0.3 × 0.05 mm) suitable for diffraction .
  • Temperature : Slow cooling (0.5°C/min) from saturated solutions minimizes defects.
  • Key findings : π-stacking distances (3.4–3.8 Å) and hydrogen-bonded dimers stabilize the lattice, influencing bioavailability .

Q. What electronic effects govern the reactivity of the 4-methoxyphenyl group during functionalization?

  • Methodology :

  • DFT calculations : Analyze electron density maps (e.g., Hirshfeld surfaces) to predict sites for electrophilic substitution.
  • Experimental validation : Introduce substituents (e.g., halogens) via Pd-catalyzed cross-coupling. Analogous triazolopyrimidines show reactivity at C-5 and C-7 positions .

Q. How can in vitro biological activity be evaluated, and what assays are suitable for target identification?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., tubulin polymerization inhibition, IC₅₀ <1 µM for related triazolopyrimidines) .
  • Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). SAR studies highlight the 4-methoxyphenyl group’s role in enhancing membrane permeability .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazolopyrimidine derivatives?

  • Methodology :

  • Comparative crystallography : Overlay structures (e.g., 5,7-dimethyl vs. 5,7-dimethoxy analogs) to identify steric/electronic differences .
  • Free-Wilson analysis : Quantify substituent contributions to bioactivity using regression models.

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